Bacampicillin hydrochloride

Descripción general

Descripción

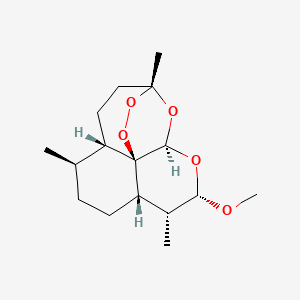

El clorhidrato de bacampicilina es un antibiótico penicilínico y un profármaco de la ampicilina. Está diseñado para mejorar la biodisponibilidad oral de la ampicilina, haciéndola más efectiva cuando se toma por vía oral. El clorhidrato de bacampicilina se hidroliza rápidamente a ampicilina en el cuerpo, que luego ejerce sus efectos antibacterianos al inhibir la síntesis de las paredes celulares bacterianas .

Mecanismo De Acción

El clorhidrato de bacampicilina es un profármaco que se hidroliza a ampicilina durante la absorción desde el tracto gastrointestinal. La ampicilina ejerce sus efectos antibacterianos inhibiendo la biosíntesis de los mucopéptidos de la pared celular. Esta inhibición se produce a través de la unión de la ampicilina a las proteínas de unión a la penicilina (PBP) que se encuentran en el interior de la pared celular bacteriana. La unión de la ampicilina a las PBP impide la reticulación de las cadenas de peptidoglicano, lo que es esencial para la resistencia y la rigidez de la pared celular bacteriana. Como resultado, la pared celular bacteriana se debilita y, finalmente, se lisa, lo que lleva a la muerte de la bacteria .

Compuestos Similares:

Ampicilina: La forma activa del clorhidrato de bacampicilina.

Pivampicilina: Otro profármaco de la ampicilina con propiedades similares.

Amoxicilina: Un antibiótico penicilínico relacionado con un espectro de actividad más amplio.

Comparación: El clorhidrato de bacampicilina tiene una mejor biodisponibilidad oral en comparación con la ampicilina debido a su naturaleza de profármaco. Se absorbe y se hidroliza rápidamente a ampicilina, lo que da como resultado niveles séricos más altos y más consistentes. La pivampicilina también muestra mejoras similares en la biodisponibilidad, pero la bacampicilina tiene un perfil de absorción más uniforme. La amoxicilina, aunque similar en estructura y función, tiene un espectro de actividad más amplio y, a menudo, se prefiere para ciertas infecciones .

Análisis Bioquímico

Biochemical Properties

Bacampicillin hydrochloride is microbiologically inactive. It is absorbed following oral administration and during absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . This hydrolysis converts this compound into its active form, ampicillin . Ampicillin exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides .

Cellular Effects

This compound, in its active form as ampicillin, has a broad spectrum of antimicrobial activity . It exerts its effects on various types of cells, particularly bacteria, by inhibiting the synthesis of their cell walls . This results in cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to ampicillin and the subsequent inhibition of bacterial cell wall synthesis . Ampicillin binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are involved in the final stages of assembling the bacterial cell wall, and their inhibition by ampicillin leads to cell lysis and death .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed from the gastrointestinal tract and is quickly cleaved by serum esterases to bioactive ampicillin . The pharmacokinetics of bacampicillin and ampicillin in the period 2.5–8 hr after their ingestion is virtually identical at equimolar doses .

Metabolic Pathways

This compound is metabolized in the body by esterases present in the intestinal wall . This metabolism is rapid and results in the conversion of this compound to its active form, ampicillin .

Transport and Distribution

This compound is absorbed following oral administration . During absorption from the gastrointestinal tract, it is hydrolyzed by esterases present in the intestinal wall . The resulting ampicillin is then distributed throughout the body to exert its antibacterial effects .

Subcellular Localization

As a prodrug, this compound is converted into ampicillin in the body, which then exerts its effects on bacteria . Ampicillin targets the cell wall of bacteria, specifically the penicillin-binding proteins located inside the bacterial cell wall . Therefore, the subcellular localization of this compound’s effects would be the bacterial cell wall .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de bacampicilina se sintetiza mediante un proceso semisintético. La síntesis implica la reacción de una sal sódica de azidopenicilina con un éster carbonato mixto, que se prepara a partir de acetaldehído y cloroformato de etilo. El éster resultante se reduce luego utilizando hidrógeno y un catalizador adecuado para producir bacampicilina .

Métodos de Producción Industrial: La producción industrial del clorhidrato de bacampicilina implica la misma ruta sintética, pero a mayor escala. El proceso incluye un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de bacampicilina se somete a hidrólisis durante la absorción desde el tracto gastrointestinal. Esta hidrólisis está catalizada por las esterasas presentes en la pared intestinal, convirtiendo la bacampicilina en su forma activa, la ampicilina .

Reactivos y Condiciones Comunes:

Hidrólisis: Esterasas en el tracto gastrointestinal.

Reducción: Hidrógeno y un catalizador adecuado durante la síntesis.

Principales Productos Formados:

Aplicaciones Científicas De Investigación

El clorhidrato de bacampicilina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto modelo para estudiar la activación de profármacos y los mecanismos de administración de fármacos.

Biología: Se emplea en la investigación sobre la síntesis de la pared celular bacteriana y la resistencia a los antibióticos.

Industria: Se utiliza en el desarrollo de nuevas formulaciones de antibióticos y sistemas de administración de fármacos.

Comparación Con Compuestos Similares

Ampicillin: The active form of bacampicillin hydrochloride.

Pivampicillin: Another prodrug of ampicillin with similar properties.

Amoxicillin: A related penicillin antibiotic with a broader spectrum of activity.

Comparison: this compound has improved oral bioavailability compared to ampicillin due to its prodrug nature. It is rapidly absorbed and hydrolyzed to ampicillin, resulting in higher and more consistent serum levels. Pivampicillin also shows similar bioavailability improvements, but bacampicillin has a more uniform absorption profile. Amoxicillin, while similar in structure and function, has a broader spectrum of activity and is often preferred for certain infections .

Propiedades

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVTXAGTHUECPN-ANBBSHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50972-17-3 (Parent) | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045466 | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37661-08-8 | |

| Record name | Bacampicillin-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of bacampicillin hydrochloride?

A1: this compound itself is a prodrug, meaning it is inactive in its administered form. [] It is rapidly and completely hydrolyzed in vivo to ampicillin. [] Ampicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, , ] Specifically, it inhibits the transpeptidation reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). [, , ] This inhibition weakens the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and bacterial death. [, , ]

Q2: How is this compound absorbed and metabolized in the body?

A2: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [, , ] It undergoes rapid and complete hydrolysis to ampicillin, primarily in the intestinal wall and blood, before reaching the systemic circulation. [, , ] This results in higher blood and tissue levels of ampicillin compared to an equivalent dose of oral ampicillin. [, ]

Q3: How is this compound eliminated from the body?

A3: After conversion to ampicillin, it is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]

Q4: Does this compound affect the pharmacokinetics of other drugs?

A4: Co-administration of this compound with probenecid, a drug that inhibits renal tubular secretion, was found to limit the absorption of bacampicillin from the gastrointestinal tract in equids, suggesting a shared transport mechanism. [] This interaction highlights the potential for altered drug disposition when bacampicillin is co-administered with other drugs that utilize similar transport pathways.

Q5: What is known about the stability of this compound in aqueous solutions?

A5: Studies on the stability of this compound suspension have revealed that both total and dissolved this compound decrease over time in aqueous solutions. [] This suggests that precipitation of bacampicillin base occurs from the solution. [] The degradation rate of this compound in suspension was found to be faster compared to solutions, attributed to simultaneous degradation of both precipitated and dissolved forms. []

Q6: How does the formulation of this compound impact its bioavailability?

A6: Several studies have investigated different formulations of this compound to enhance its bioavailability and mask its bitter taste:* Microencapsulation: Microencapsulating this compound with polymers like ethylcellulose or Eudragit E 100 has been explored to mask its bitterness and control its release. [, , , ] The choice of polymer and coating thickness can significantly influence the dissolution rate and in vivo performance. [, , ]

Suppositories:* Studies on sustained-release suppositories using Witepsol bases and macrogol bases revealed that the choice of base can impact the drug's absorption and bioavailability. [, ] The addition of polymer electrolytes like pectic acid or chondroitin sulfate was found to prolong the absorption of this compound. []

Q7: What analytical methods are used to quantify this compound?

A7: Several methods have been employed for the analysis of this compound:* Microbiological Assay: This method utilizes the inhibition of bacterial growth by ampicillin, the active metabolite of bacampicillin, to determine its concentration. [] This method requires the hydrolysis of this compound to ampicillin before analysis. []* High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for quantifying bacampicillin and its metabolites in various biological matrices. [] This method allows for the simultaneous determination of both the prodrug and its active metabolite. []

Q8: What are the mechanisms of resistance to this compound?

A9: Resistance to this compound, like other β-lactam antibiotics, primarily arises from:* Production of β-lactamases: These enzymes, produced by bacteria, hydrolyze the β-lactam ring of bacampicillin and ampicillin, rendering them ineffective. [, ]* Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity to bacampicillin and other β-lactams, decreasing their effectiveness. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)